molecular formula C10H9NO2 B11912020 4-(Hydroxyamino)naphthalen-1-ol

4-(Hydroxyamino)naphthalen-1-ol

Cat. No.: B11912020
M. Wt: 175.18 g/mol
InChI Key: UJUBYVRYNQGAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxyamino)naphthalen-1-ol is a chemical compound that belongs to the class of naphthalene derivatives Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings The compound this compound is characterized by the presence of a hydroxyamino group (-NH-OH) and a hydroxyl group (-OH) attached to the naphthalene ring

Chemical Reactions Analysis

4-(Hydroxyamino)naphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can react with ninhydrin to form complex products involving the oxime group . Common reagents used in these reactions include ninhydrin, hydrochloric acid, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Hydroxyamino)naphthalen-1-ol has several scientific research applications. It has been studied for its potential antioxidant activity, which makes it useful in biological and medical research . Additionally, naphthalene derivatives, including this compound, have shown antimicrobial, cytotoxic, and anti-inflammatory properties . These properties make the compound valuable in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)naphthalen-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyamino and hydroxyl groups play a crucial role in its reactivity and biological activity. For instance, the compound may inhibit specific enzymes or interact with cellular components to exert its effects . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

4-(Hydroxyamino)naphthalen-1-ol can be compared with other naphthalene derivatives, such as 1,4-naphthoquinone and its oxime derivatives . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the hydroxyamino group in this compound distinguishes it from other naphthalene derivatives and contributes to its unique properties and applications.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-(hydroxyamino)naphthalen-1-ol

InChI

InChI=1S/C10H9NO2/c12-10-6-5-9(11-13)7-3-1-2-4-8(7)10/h1-6,11-13H

InChI Key

UJUBYVRYNQGAIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.